molecular formula C26H56N10 B1196660 Alexidine CAS No. 22573-93-9

Alexidine

Cat. No.: B1196660
CAS No.: 22573-93-9
M. Wt: 508.8 g/mol
InChI Key: LFVVNPBBFUSSHL-UHFFFAOYSA-N
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Description

Alexidine (dihydrochloride) is a bisbiguanide antiseptic characterized by two cationic guanidinium groups and hydrophobic ethylhexyl end groups . It exhibits broad-spectrum antimicrobial activity against bacteria (e.g., Acinetobacter baumannii, Enterococcus faecalis) and fungi (e.g., Rhizopus oryzae, Candida albicans), with additional anticancer properties due to its mitochondrial targeting . Its mechanism involves:

  • Electrostatic and hydrophobic interactions with microbial membranes, disrupting integrity .
  • Inhibition of calmodulin (CaM) -adenylyl cyclase (AC) interactions, particularly AC1 and AC8, via direct CaM binding .
  • Mitochondrial phosphatase PTPMT1 inhibition, inducing apoptosis in cancer cells .
  • Superior antibiofilm activity, preventing and eradicating fungal and bacterial biofilms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alexidine typically involves the reaction of hexamethylene diamine with cyanamide, followed by the addition of a guanidine derivative. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired bisbiguanide structure .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the purification of the final product to ensure its efficacy and safety for medical and dental applications .

Chemical Reactions Analysis

Reaction with Sodium Hypochlorite

The interaction between ALX and sodium hypochlorite (NaOCl) has been the focus of several studies. The key findings from these investigations are summarized below:

  • Formation of Aliphatic Amines : The reaction between ALX and NaOCl results in the formation of various aliphatic amines. This occurs due to the breaking of bonds within the ALX structure or through dehydrogenation processes induced by NaOCl .

  • Precipitate Formation : Mixing ALX with NaOCl leads to the formation of a yellowish precipitate, the quantity of which is dependent on the concentration of NaOCl used. This precipitate has been characterized but does not contain p-chloroaniline, distinguishing it from reactions involving chlorhexidine .

  • No Toxic Byproducts : The absence of p-chloroaniline when mixing ALX with NaOCl is significant, as this byproduct is known to have toxic effects associated with chlorhexidine .

Identified Reaction Products

The following table summarizes the chemical products identified from the reaction between ALX and NaOCl:

No.FormulaPredicted StructureNameCharacteristic Ion m/zRetention Time (min)
1C₈H₁₉N2-ethylhexylamine2-ethylhexylamine130.1578 [M + H]⁺0.57
2aC₉H₂₀N₂N-(2-ethylhexyl)methanimidamideN-(2-ethylhexyl)methanimidamide157.1694 [M + H]⁺0.59
2bN’-(2-ethylhexyl)methanimidamide
3aC₉H₂₁N₃N-(2-ethylhexyl)guanidineN-(2-ethylhexyl)guanidine172.1800 [M + H]⁺0.61
3bN’’-(2-ethylhexyl)guanidine
4C₁₀H₂₁N₅N-(diaminomethylidene)-N’’-(2-ethylhexyl)guanidineN-(diaminomethylidene)-N’’-(2-ethylhexyl)guanidine212.1861 [M + H]⁺0.96
5C₂₆H₅₂N₁₀ALX-4HThis compound derivative253.2274 [M + 2H]²⁺1.14
6C₂₆H₅₆N₁₀This compoundThis compound255.2417 [M + 2H]²⁺1.09

These products indicate that the reaction mechanism involves complex transformations leading to various amine derivatives, which may possess different biological activities .

Clinical Implications

The clinical implications of these reactions are significant for endodontic treatments:

  • Safety Profile : The lack of toxic byproducts such as p-chloroaniline makes ALX a safer alternative compared to chlorhexidine when used in conjunction with sodium hypochlorite.

  • Antimicrobial Efficacy : Studies have shown that while ALX alone may have inferior antibacterial properties compared to chlorhexidine, its combination with sodium hypochlorite can enhance its efficacy against biofilms formed by Enterococcus faecalis, a common pathogen in root canal infections .

Scientific Research Applications

Antimicrobial Properties

Alexidine exhibits potent antibacterial and antifungal activities, making it a valuable agent in various medical applications.

Antibacterial Activity

Recent studies have demonstrated that this compound is effective against several bacterial strains, particularly Enterococcus faecalis. In controlled experiments, 2% this compound showed superior antibacterial efficacy compared to chlorhexidine, especially in endodontic treatments where it was used as an irrigant. The compound effectively eradicated biofilms formed by E. faecalis in dentin blocks, highlighting its potential as a final irrigant in root canal therapy .

Table 1: Comparison of Antibacterial Efficacy of this compound and Chlorhexidine

AgentConcentrationEfficacy Against E. faecalisNotes
This compound2%HighSuperior to chlorhexidine
Chlorhexidine2%ModerateCommonly used but with allergic reactions reported

Antifungal Activity

This compound has also been studied for its antifungal properties. In a diabetic mouse model simulating dermatophytosis, this compound dihydrochloride demonstrated effectiveness comparable to terbinafine, a standard antifungal treatment. The compound facilitated complete clinical and mycological cure of fungal infections, underscoring its potential as a broad-spectrum antifungal agent .

Dental Applications

In dentistry, this compound is utilized as an antiseptic in mouthwashes and as an irrigant during endodontic procedures due to its ability to eliminate biofilms and bacteria effectively. Its combination with sodium hypochlorite does not produce harmful precipitates, making it a safer alternative in clinical settings .

Contact Lens Solutions

This compound is incorporated into contact lens solutions as a disinfectant due to its antimicrobial properties, providing an additional layer of protection against ocular infections .

Safety Profile

While chlorhexidine has been associated with allergic reactions, including anaphylaxis, reports of similar adverse effects for this compound are minimal. This safety profile enhances its appeal for clinical use, especially in sensitive applications such as oral hygiene products and surgical antiseptics .

Mechanism of Action

Alexidine exerts its antimicrobial effects by binding to bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. The compound targets lipopolysaccharides and lipoteichoic acids in the cell walls of Gram-negative and Gram-positive bacteria, respectively. This binding prevents the activation of Toll-like receptors, thereby reducing inflammation and immune response .

Comparison with Similar Compounds

Chlorhexidine

Property Alexidine Chlorhexidine
Chemical Structure Bisbiguanide with ethylhexyl groups Bisbiguanide with chlorophenyl groups
Antimicrobial Affinity Higher affinity for LPS and LTA Moderate affinity
NaOCl Interaction No precipitate formation Forms para-chloroaniline precipitate
Antibiofilm Efficacy 100% inhibition of R. oryzae biofilms Lower efficacy against mature biofilms
Cytotoxicity Reduces viability at ≥10 μM Higher allergenic potential

Domiphen, Benzethonium, and Otilonium

These cationic surfactants inhibit AC8/CaM interactions but with lower potency than this compound:

Compound AC8 Inhibition (pIC50) AC1 Inhibition (pIC50) Cytotoxicity (Viability at 100 μM)
This compound 5.31 5.24 Significant reduction
Domiphen 4.76 4.84 (FP assay) 99%
Benzethonium 4.52 Less potent vs. AC8 No effect
Otilonium 4.65 Similar to AC8 77%

This compound's NanoBiT assay pIC50 (5.91 ± 0.07) surpasses domiphen (5.2 ± 0.1) and benzethonium (5.4 ± 0.1) .

Thonzonium and Cetrimonium

  • Cetrimonium : Moderate AC8 inhibition (pIC50 ~4.5) with slight cytotoxicity at high doses (89% viability at 31.6 μM) .

Mitochondrial-Targeting Agents

This compound uniquely inhibits PTPMT1 (IC50: 1.08 μM), inducing apoptosis in cancer cells (ED50: 1.8–2.6 μM) , unlike chlorhexidine or surfactants. oryzae, highlighting organism-specific mechanisms .

Mechanistic Differentiation

Mode of Membrane Interaction

  • This contrasts with polyhexamethylene biguanide, whose activity is less NaCl-sensitive .

Surfactant Effects

  • Surfactants like Poloxamer 407 reduce this compound’s efficacy only in the presence of NaCl, suggesting combined ionic-surfactant interference . Benzethonium and otilonium, being surfactants themselves, may exhibit different interactions.

Anticancer Specificity

Biological Activity

Alexidine, a bisbiguanide compound, is recognized for its broad-spectrum antimicrobial properties and has garnered attention in various medical and dental applications. This article delves into the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is structurally similar to chlorhexidine, another well-known antiseptic. Both compounds are cationic bisbiguanides that exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This compound is primarily used in dental practices as an irrigant and disinfectant due to its effectiveness in reducing microbial load.

Bacterial Activity

This compound demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound has a higher affinity for bacterial virulence factors compared to chlorhexidine, making it particularly effective against pathogens like Enterococcus faecalis.

Concentration Bacterial Strain Efficacy
1%E. faecalisSuperior to chlorhexidine
2%Staphylococcus aureusSignificant reduction in CFU
1%Pseudomonas aeruginosaEffective at reducing biofilm

Research indicates that a 1% solution of this compound can achieve comparable results to 2% chlorhexidine in reducing bacterial counts in infected dentin blocks .

Fungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. A recent study demonstrated that this compound dihydrochloride (AXD) was effective against Trichophyton mentagrophytes, showing results comparable to the standard antifungal drug terbinafine in a diabetic mouse model .

Treatment Outcome
Topical AXD100% mycological efficacy
Topical Terbinafine100% mycological efficacy

This compound's antimicrobial action is attributed to its ability to disrupt microbial cell membranes. It binds to lipopolysaccharides (LPS) and lipoteichoic acids (LTA) present on bacterial surfaces, leading to membrane destabilization and cell lysis. The binding affinity of this compound for these components is notably higher than that of chlorhexidine, which may explain its enhanced efficacy .

Dental Use

In dentistry, this compound is employed as an endodontic irrigant due to its ability to eliminate biofilms and reduce the risk of post-treatment infections. Studies have shown that this compound not only reduces bacterial viability but also minimizes inflammatory responses by inhibiting Toll-like receptor (TLR) activation in macrophages .

Comparison with Chlorhexidine

This compound has been suggested as a safer alternative to chlorhexidine, particularly in patients with known allergies or sensitivities. Unlike chlorhexidine, reports of adverse reactions associated with this compound are rare .

Case Studies

  • Root Canal Treatment : In a clinical study comparing this compound and chlorhexidine as root canal irrigants, this compound exhibited superior antimicrobial activity without significant differences in cytotoxicity levels .
  • Periodontal Therapy : A randomized controlled trial demonstrated that patients using mouth rinses containing this compound showed marked reductions in plaque accumulation and gingival inflammation compared to those using standard chlorhexidine rinses .

Q & A

Q. What is the mechanism of Alexidine's antimicrobial action, and how does it compare to Chlorhexidine in experimental settings?

Basic Research Question
this compound exerts antimicrobial effects through its cationic bisbiguanide structure, disrupting microbial cell membranes and inhibiting biofilm formation. Compared to Chlorhexidine, this compound demonstrates superior penetration into dentinal tubules (e.g., at 400 µm depth) and faster bactericidal activity due to its higher affinity for bacterial cell walls . In root canal models, 2% this compound showed comparable efficacy to 2% Chlorhexidine against Enterococcus faecalis, with no statistically significant difference in colony-forming unit (CFU) reduction (ANOVA, Tukey HSD, p < 0.05) .

Q. How should researchers design experiments to compare this compound’s antibacterial efficacy with other agents?

Advanced Research Question
Experimental design should include:

  • Standardized bacterial strains (e.g., E. faecalis MTCC 3159) cultured under anaerobic conditions.
  • Concentration gradients (e.g., 0.4%–2% this compound) and controls (e.g., Chlorhexidine).
  • Dentin penetration assays using Gates Glidden drills to harvest debris at 400 µm depth.
  • CFU quantification via serial dilution plating and statistical analysis (one-way ANOVA with post-hoc tests) .
  • In vivo models (e.g., sheep venous catheter studies) to assess biofilm inhibition and thrombosis reduction over 30 days .

Q. What methodologies are used to evaluate this compound’s antifungal activity against resistant biofilms?

Basic Research Question
this compound disrupts fungal biofilms by targeting membrane integrity and metabolic pathways. Key methods include:

  • Minimum inhibitory concentration (MIC) assays for Candida spp., with MIC ≤1.5 µg/mL in planktonic conditions .
  • Biofilm viability assays using tetrazolium-based reduction or confocal microscopy.
  • In vivo murine models to quantify biofilm inhibition (e.g., 67% reduction in C. albicans biofilms) .

Q. How does this compound induce apoptosis in cancer cells, and what experimental evidence supports its selectivity?

Advanced Research Question
this compound targets mitochondrial tyrosine phosphatase PTPMT1, depolarizing membrane potential (ΔΨM) and activating caspase-dependent apoptosis. Key findings:

  • ED50 values : 1.8 µM (FaDu hypopharyngeal cancer) vs. 8.8 µM (normal fibroblasts), indicating selective toxicity .
  • Mechanistic validation : Transmission electron microscopy reveals mitochondrial ultrastructural damage within 3 hours, followed by cytosolic Ca²⁺ influx and caspase-9 activation .
  • Clonogenic assays : 1 µM this compound reduces FaDu cell survival to <5% .

Q. How can researchers reconcile contradictory findings on this compound’s efficacy compared to Chlorhexidine?

Advanced Research Question
Contradictions arise from differences in experimental models (e.g., in vitro dentin vs. in vivo catheter studies). For example:

  • In vitro : 2% this compound and Chlorhexidine show equivalent CFU reduction .
  • In vivo : this compound reduces microbial colonization by 95% in catheters, outperforming Chlorhexidine in biofilm-rich environments .
    Methodological resolution : Use context-specific models (e.g., biofilm vs. planktonic assays) and standardized protocols for irrigation time and concentration .

Q. What are the best practices for transitioning from in vitro to in vivo studies of this compound’s anticancer effects?

Advanced Research Question

  • In vitro : Use transformed cell lines (e.g., FaDu, C666-1) and primary cells (e.g., HNEpC) to establish selectivity .
  • In vivo : Employ xenograft models (e.g., murine tumor implants) with this compound doses calibrated to serum pharmacokinetics. Monitor apoptosis via biomarkers (e.g., caspase-3 activation) .

Q. What statistical methods are appropriate for analyzing this compound’s antibacterial data?

Advanced Research Question

  • Parametric tests : One-way ANOVA for CFU comparisons across concentrations, followed by Tukey HSD for pairwise analysis (p < 0.05) .
  • Non-parametric alternatives : Kruskal-Wallis test if data violate normality assumptions.
  • Power analysis : Ensure sample sizes (e.g., n = 10–15 per group) to detect clinically relevant differences .

Q. How does this compound achieve selective cytotoxicity in cancer cells?

Basic Research Question
Selectivity arises from differential mitochondrial vulnerability. Cancer cells exhibit:

  • Higher PTPMT1 expression , making them sensitive to this compound’s phosphatase inhibition .
  • Altered metabolic flux , accelerating ΔΨM collapse and apoptosis .
    Validation : Compare ED50 values in transformed vs. untransformed cells using MTT assays .

Q. What protocols are recommended for standardizing biofilm assays with this compound?

Basic Research Question

  • Biofilm growth : Incubate specimens with bacterial/fungal suspensions for 21 days.
  • Treatment : Apply this compound (1–2%) for 48 hours under shear stress (e.g., flow cell systems).
  • Quantification : Use crystal violet staining or ATP bioluminescence for biomass quantification .

Q. Can this compound be combined with other anticancer agents, and how should synergism be tested?

Advanced Research Question
this compound shows less-than-additive interactions with cisplatin and 5-fluorouracil, suggesting non-overlapping mechanisms . To test synergism:

  • Dose-matrix assays : Combine this compound with chemotherapeutics at varying concentrations.
  • Isobolographic analysis : Calculate combination indices (CI < 1 indicates synergy) .
  • In vivo validation : Use co-administration models to assess tumor regression and toxicity .

Properties

IUPAC Name

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N10/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVVNPBBFUSSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1715-30-6 (di-hydrochloride)
Record name Alexidine [USAN:INN]
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DSSTOX Substance ID

DTXSID4048482
Record name Alexidine
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Molecular Weight

508.8 g/mol
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Physical Description

Available as alexidine dihydrochloride, a solid; [MSDSonline]
Record name Alexidine
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CAS No.

22573-93-9
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Retrosynthesis Analysis

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